REACTION_SMILES
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[Br:1][CH2:2][CH2:3][F:4].[CH3:20][C:21](=[O:22])[CH2:23][CH3:24].[K+:14].[K+:15].[O-:16][C:17]([O-:18])=[O:19].[OH:5][c:6]1[cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13]1>>[CH2:2]([CH2:3][F:4])[O:5][c:6]1[cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(O)c1
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Name
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Type
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product
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Smiles
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O=Cc1cccc(OCCF)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |